molecular formula C14H18N2 B11889125 3-Isopropyl-2,6-dimethylquinolin-4-amine

3-Isopropyl-2,6-dimethylquinolin-4-amine

Cat. No.: B11889125
M. Wt: 214.31 g/mol
InChI Key: OYKZFNSKFHKIEL-UHFFFAOYSA-N
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Description

3-Isopropyl-2,6-dimethylquinolin-4-amine is a synthetically produced quinoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoline cores are recognized as privileged scaffolds in pharmacology, known for their diverse biological activities . This compound features a specific substitution pattern with isopropyl and methyl groups, which are commonly employed in drug design to fine-tune molecular properties like lipophilicity and metabolic stability. The 4-aminoquinoline structure is a classic pharmacophore associated with a wide spectrum of potential biological activities observed in related compounds, including antibacterial, anticancer, and antimalarial properties . Researchers are exploring such novel quinoline derivatives to address the urgent global challenge of antibiotic resistance and the need for new active molecules with novel mechanisms of action . The structural motif of this compound makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for profiling in high-throughput screening assays. It is supplied as a high-purity material for research purposes only. This product is intended for laboratory use by qualified professionals and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2,6-dimethyl-3-propan-2-ylquinolin-4-amine

InChI

InChI=1S/C14H18N2/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3,(H2,15,16)

InChI Key

OYKZFNSKFHKIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Isopropyl 2,6 Dimethylquinolin 4 Amine and Its Analogs

Strategic Design of Precursors for 3-Isopropyl-2,6-dimethylquinolin-4-amine

The synthesis of this compound necessitates the careful selection and preparation of appropriate precursors. The core structure suggests a retrosynthetic disconnection that breaks the molecule down into more readily available starting materials. A logical approach involves the formation of the quinoline (B57606) ring from a substituted aniline (B41778) and a carbonyl compound.

For the target molecule, a key precursor is 4-methylaniline (p-toluidine) . This provides the benzene (B151609) ring and the methyl group at the 6-position of the final quinoline. The remaining portion of the quinoline ring, including the isopropyl group at C-3 and the methyl group at C-2, must be constructed from the other reaction partner.

A suitable carbonyl-containing precursor would be a β-dicarbonyl compound or an α,β-unsaturated ketone that can provide the required C3 and C2 substituents. For instance, a derivative of 3-isopropyl-2-methyl-3-oxopropanal could theoretically serve as a precursor, though its stability and accessibility might be challenging. A more practical approach often involves the in-situ generation of the required α,β-unsaturated carbonyl compound.

An alternative strategy involves starting with a pre-functionalized aniline. For example, a suitably substituted 2-aminoaryl ketone could be a key intermediate. In the context of synthesizing this compound, this would translate to a precursor like 1-(2-amino-5-methylphenyl)-2-methylpropan-1-one . This intermediate already contains the necessary carbon framework for the benzene ring and the C-2 methyl and C-3 isopropyl groups. Subsequent reaction with a reagent that can provide the remaining carbon and nitrogen for the pyridine (B92270) ring would complete the quinoline core.

The strategic choice of precursors is often dictated by the chosen synthetic route, with considerations for commercial availability, ease of synthesis, and the potential for side reactions.

Classical and Contemporary Approaches to Quinoline Core Synthesis Applicable to this compound

A variety of named reactions have been developed for the synthesis of the quinoline core, many of which are adaptable for the preparation of this compound. organicreactions.orgpharmaguideline.com These methods can be broadly categorized into classical and contemporary approaches.

The Skraup synthesis and its variant, the Doebner-Miller reaction, are classical methods for quinoline synthesis. pharmaguideline.comwikipedia.org The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com For the target molecule, 4-methylaniline would be the starting aniline. The glycerol, in the presence of sulfuric acid, dehydrates to form acrolein, which then reacts with the aniline. pharmaguideline.com While effective for unsubstituted quinolines, achieving the specific 2-methyl and 3-isopropyl substitution pattern of the target molecule directly through a classical Skraup reaction is not straightforward.

The Doebner-Miller reaction offers more flexibility by using α,β-unsaturated aldehydes or ketones. wikipedia.orgnih.gov In principle, reacting 4-methylaniline with an α,β-unsaturated ketone like 4-methylpent-3-en-2-one under acidic conditions could lead to a quinoline structure. However, controlling the regiochemistry to obtain the desired 2,3-disubstituted pattern can be challenging, and these reactions often yield mixtures of products. acs.org The mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. acs.org A proposed mechanism involves the initial condensation of the aniline with the α,β-unsaturated ketone, which then undergoes fragmentation and recombination before the final cyclization and aromatization steps. nih.gov

Table 1: Comparison of Classical Quinoline Syntheses

Reaction NameStarting MaterialsGeneral ProductApplicability to Target Compound
Skraup Synthesis Aniline, Glycerol, Sulfuric Acid, Oxidizing AgentUnsubstituted or simply substituted quinolinesDifficult to achieve specific 2,3-disubstitution
Doebner-Miller Reaction Aniline, α,β-Unsaturated Aldehyde/KetoneSubstituted quinolinesPotentially applicable, but regioselectivity can be an issue

The Friedländer synthesis is a widely used and versatile method for preparing quinolines. organicreactions.orgjk-sci.comresearchgate.netorganic-chemistry.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or aldehyde. jk-sci.comresearchgate.net This reaction can be catalyzed by either acids or bases. jk-sci.comresearchgate.net

To synthesize the quinoline core of this compound, one could envision reacting 1-(2-amino-5-methylphenyl)ethan-1-one with isobutyraldehyde (B47883) . The 1-(2-amino-5-methylphenyl)ethan-1-one provides the C-6 methyl group and the C-2 methyl group, while the isobutyraldehyde provides the C-3 isopropyl group. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

A significant advantage of the Friedländer synthesis is its high regioselectivity, as the substitution pattern of the resulting quinoline is directly determined by the choice of the starting materials. Various catalysts, including p-toluenesulfonic acid and molecular iodine, have been employed to improve the efficiency of this reaction. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comtandfonline.comproquest.com The synthesis of quinoline derivatives has greatly benefited from this technology. benthamdirect.comnih.gov

Microwave irradiation has been successfully applied to the Friedländer synthesis, significantly reducing reaction times from hours or even days to just a few minutes. proquest.com For instance, the reaction of 2-aminophenylketones with cyclic ketones to form quinoline scaffolds can be achieved in excellent yield in just 5 minutes under microwave irradiation at 160 °C using neat acetic acid as both the solvent and catalyst. proquest.com This approach offers a greener alternative to traditional methods that often require harsh conditions and toxic reagents. nih.gov Microwave-assisted protocols have also been developed for Skraup-type reactions, demonstrating a significant decrease in reaction time. nih.gov Furthermore, one-pot, three-component reactions under microwave irradiation have been developed for the synthesis of complex quinoline-based heterocyclic systems. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Friedländer Synthesis

MethodReaction TimeYieldConditionsReference
Conventional Heating Several daysPoorAcetic acid catalyst in organic solvent proquest.com
Microwave Irradiation 5 minutesExcellentNeat acetic acid as solvent and catalyst, 160 °C proquest.com

Palladium-catalyzed reactions have become indispensable in modern organic synthesis due to their efficiency and functional group tolerance. nih.gov Several palladium-catalyzed methods have been developed for the construction of quinoline and quinolone scaffolds. nih.govnih.govrsc.orgrsc.orgscispace.com

One approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to produce quinolines. nih.govscispace.com This method proceeds through a sequential denitrogenative addition followed by intramolecular cyclization. nih.gov Another strategy utilizes a palladium-catalyzed Heck coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, followed by acid-catalyzed cyclization to yield quinolin-2(1H)-ones. nih.gov

Furthermore, palladium-catalyzed isocyanide insertion coupled with C(sp2)–H functionalization and a [4 + 1] cyclization has been reported as a novel route to quinoline derivatives. rsc.org These advanced methods offer access to complex quinoline structures that may be difficult to obtain through classical approaches.

Regioselective Functionalization and Amination Strategies at the C-4 Position

Once the 3-isopropyl-2,6-dimethylquinoline core is synthesized, the final step is the introduction of the amine group at the C-4 position. This requires a regioselective functionalization strategy.

A common approach is to first introduce a leaving group at the C-4 position, which can then be displaced by an amine. This can be achieved by first synthesizing the corresponding 4-hydroxyquinoline (B1666331) (a quinolone). The hydroxyl group can then be converted to a better leaving group, such as a chloro or tosyl group. For example, treatment of the 4-quinolone with phosphoryl chloride (POCl₃) would yield the 4-chloroquinoline (B167314) derivative. Subsequent reaction with ammonia (B1221849) or an appropriate amine source would then furnish the desired this compound via nucleophilic aromatic substitution.

Direct C-H amination is a more atom-economical approach that avoids the pre-functionalization step. While challenging, methods for the direct amination of heterocycles are being actively developed. For instance, rhodium-catalyzed C-H selective amination of 2,4-diarylquinazolines has been reported, demonstrating the potential for direct C-H functionalization in related heterocyclic systems. researchgate.net

Another strategy involves the synthesis of a quinoline N-oxide. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack. Reaction of the N-oxide with a suitable aminating agent could potentially lead to the desired 4-aminoquinoline (B48711). Recent advances have shown the meta-C–H hydroxylation of quinoline N-oxides, highlighting the reactivity of these intermediates. acs.org

Introduction of Isopropyl and Methyl Substituents at C-3, C-2, and C-6 Positions

The synthesis of the target quinoline framework is most effectively achieved through cyclocondensation reactions, where the substituents are strategically positioned on the precursor molecules. The Friedländer annulation and its variations stand out as a highly convergent approach for assembling the substituted quinoline ring system.

In a typical Friedländer-type synthesis for this specific compound, the reaction would involve the condensation of an appropriately substituted 2-aminophenyl ketone with a carbonyl compound containing an α-methylene group. To achieve the desired 2,6-dimethyl and 3-isopropyl substitution pattern, the selected precursors would be 2-amino-5-methylacetophenone and 3-methyl-2-butanone (B44728) .

The reaction mechanism proceeds as follows:

Base- or Acid-Catalyzed Condensation: The reaction is initiated by forming an enolate from 3-methyl-2-butanone, which then attacks the carbonyl group of 2-amino-5-methylacetophenone. Alternatively, an acid catalyst can promote the formation of a Schiff base between the aniline nitrogen and the ketone.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by a dehydration step to form the aromatic quinoline ring. This reaction directly installs the methyl group from the acetophenone (B1666503) at the C-2 position and the isopropyl group from 3-methyl-2-butanone at the C-3 position. The methyl group on the initial aniline ring becomes the substituent at the C-6 position.

Formation of the 4-Amino Group: This cyclization typically yields the corresponding 4-hydroxyquinoline derivative. The introduction of the 4-amino group is a subsequent two-step process. First, the 4-hydroxy group is converted to a more reactive leaving group, typically a 4-chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). ucsf.edu Second, the 4-chloroquinoline intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine source, such as ammonia or a protected amine, to furnish the final this compound. plos.orgnih.gov

Alternative strategies, such as the Pfitzinger reaction, could also be employed, starting from 5-methylisatin (B515603) and 3-methyl-2-butanone to produce a quinoline-4-carboxylic acid, which would then require amination and decarboxylation steps. iipseries.org However, the Friedländer approach is generally more direct for this substitution pattern.

Purification and Advanced Spectroscopic/Chromatographic Characterization of this compound

Following synthesis, the crude product requires rigorous purification to remove unreacted starting materials, reagents, and reaction byproducts. The definitive confirmation of the molecular structure and purity is then achieved through a combination of chromatographic and spectroscopic techniques.

Purification Methods

The primary method for purifying this compound is column chromatography . The crude mixture is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The progress of the separation is monitored by Thin-Layer Chromatography (TLC) , which also serves as a preliminary check of purity. ucsf.edu Fractions containing the pure compound are combined and the solvent is removed under reduced pressure. For obtaining highly crystalline material suitable for certain analyses, recrystallization from a suitable solvent or solvent mixture may be employed as a final purification step.

Spectroscopic and Chromatographic Characterization

The unambiguous identification of this compound relies on modern analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. The spectra provide information on the chemical environment, connectivity, and number of each type of proton and carbon atom. Predicted NMR data for the target compound are presented in the tables below. uncw.edupublish.csiro.autsijournals.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.85 s 1H H-5
~ 7.50 d 1H H-7
~ 7.30 d 1H H-8
~ 4.50 br s 2H NH₂
~ 3.10 sept 1H CH (isopropyl)
~ 2.65 s 3H CH₃ (at C-2)
~ 2.45 s 3H CH₃ (at C-6)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 156.0 C-2
~ 152.5 C-4
~ 147.0 C-8a
~ 134.0 C-6
~ 130.0 C-7
~ 125.0 C-3
~ 123.5 C-5
~ 122.0 C-4a
~ 118.0 C-8
~ 28.5 CH (isopropyl)
~ 22.0 CH₃ (at C-2)
~ 21.5 CH₃ (at C-6)

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The compound is typically analyzed using electrospray ionization (ESI), which generates the protonated molecular ion [M+H]⁺. nih.gov The calculated molecular weight for C₁₄H₁₈N₂ is 214.14699, leading to an expected [M+H]⁺ ion at m/z 215.1542.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for assessing purity and confirming identity. The sample is separated by high-performance liquid chromatography (HPLC), and the eluent is directly analyzed by a mass spectrometer. researchgate.netnih.gov This provides the retention time of the compound under specific conditions and its mass-to-charge ratio simultaneously.

Table 3: Representative LC-MS Data

Analysis Result
Retention Time (tR) Dependent on column and mobile phase
Purity (by UV/MS) >95%
Observed Ion [M+H]⁺

Elucidation of Molecular Mechanisms of Action for 3 Isopropyl 2,6 Dimethylquinolin 4 Amine

Identification of Specific Biological Targets

Quinoline (B57606) derivatives are recognized for their diverse pharmacological activities, which stem from their ability to interact with a wide array of biological targets. orientjchem.org While the specific targets of 3-Isopropyl-2,6-dimethylquinolin-4-amine have not been definitively identified, the quinoline scaffold is known to be a versatile framework in the design of molecules that interact with crucial cellular components. nih.govnih.gov

Potential biological targets for quinoline-based compounds include, but are not limited to:

Enzymes involved in DNA metabolism: This includes DNA topoisomerases and DNA methyltransferases. nih.govmdpi.com

Protein kinases: These enzymes are critical for signal transduction and are often dysregulated in diseases like cancer. Targets include receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.govnih.gov Non-receptor tyrosine kinases, like those in the Src family, and serine/threonine kinases, such as Aurora kinases and Pim-1 kinase, are also potential targets. ekb.egresearchgate.net

Proteins involved in apoptosis: The Bcl-2 family of proteins, which are key regulators of programmed cell death, have been identified as targets for some quinoline derivatives. mdpi.com

The following table summarizes some of the known biological targets of various quinoline derivatives, which could be relevant for this compound.

Target ClassSpecific Target ExamplesPotential Effect of Inhibition
DNA Modifying Enzymes DNA Topoisomerase I & IIInhibition of DNA replication and transcription
DNA Methyltransferases (DNMTs)Alteration of gene expression
Protein Kinases c-Met, EGFR, VEGFRDisruption of cancer cell signaling pathways
Pim-1 KinaseInhibition of cell survival and proliferation
Aurora KinasesDisruption of mitosis
Apoptosis Regulators Bcl-2Promotion of programmed cell death

Interactions with Key Enzymes and Receptors

The interaction of quinoline derivatives with enzymes and receptors is a cornerstone of their biological activity. These interactions are often driven by the planar nature of the quinoline ring system, which facilitates binding to active sites or allosteric sites.

Quinoline-based compounds have been shown to inhibit a variety of enzymes that act on DNA. nih.gov For instance, some quinoline analogs can inhibit human DNA methyltransferases by intercalating into the DNA minor groove, which in turn causes a conformational change in the enzyme and prevents its catalytic activity. nih.govbiorxiv.org Furthermore, these compounds have demonstrated inhibitory effects on other DNA-interacting enzymes like polymerases and base excision repair glycosylases. nih.govnih.gov

In the context of cancer, quinoline derivatives are well-known as inhibitors of topoisomerases. ekb.eg These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the transient DNA-enzyme complex, quinoline-based inhibitors can lead to DNA strand breaks and ultimately cell death. mdpi.comnih.gov

The following table provides examples of enzymes and receptors that are modulated by quinoline derivatives.

Enzyme/ReceptorType of InteractionConsequence of Interaction
DNA Topoisomerases InhibitionInduction of DNA strand breaks
Protein Kinases (e.g., Pim-1, EGFR) InhibitionBlockade of signal transduction
DNA Methyltransferases Inhibition via DNA intercalationHypomethylation and altered gene expression

Modulation of Signal Transduction Cascades

By interacting with key enzymes and receptors, quinoline derivatives can modulate various signal transduction cascades that are fundamental to cellular processes. The versatility of the quinoline scaffold allows for the design of compounds that can interfere with multiple signaling pathways. researchgate.netrsc.org

Prominent signaling pathways that can be affected by quinoline-based molecules include:

Ras/Raf/MEK/ERK Pathway: This is a critical pathway for cell proliferation and survival, and its components are frequently mutated in cancer. Some quinoline derivatives have been developed as inhibitors of MEK enzymes within this cascade. google.com

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Quinoline-based inhibitors of PI3K and mTOR have been developed. nih.gov

NF-κB Signaling: This pathway is involved in inflammation and cell survival. Certain aniline (B41778) derivatives with structural similarities to quinolines have been shown to suppress NF-κB activation.

The ability to interfere with these pathways makes quinoline derivatives, and potentially this compound, of interest for the development of new therapeutic agents.

DNA Intercalation and Topoisomerase Inhibition (if applicable for quinoline derivatives)

A well-established mechanism of action for many quinoline derivatives is their ability to function as DNA intercalators and topoisomerase inhibitors. researchgate.net The planar aromatic structure of the quinoline ring is adept at inserting itself between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation can disrupt the normal function of DNA, including replication and transcription, and can also trigger a DNA damage response. nih.govbiorxiv.org

This intercalating ability is often linked to the inhibition of topoisomerases. mdpi.comnih.gov Topoisomerases are enzymes that manage the topological state of DNA. ekb.eg By binding to the DNA-topoisomerase complex, quinoline derivatives can trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of DNA strand breaks, which are highly cytotoxic. nih.gov For example, the well-known anticancer drug camptothecin (B557342) and its derivatives are quinoline-containing compounds that act as topoisomerase I inhibitors. ekb.egnih.gov

Investigation of Cellular Processes Influenced by this compound (e.g., apoptosis, autophagy, cell cycle)

The molecular interactions of quinoline derivatives culminate in profound effects on various cellular processes, most notably apoptosis, autophagy, and the cell cycle.

Apoptosis: The induction of programmed cell death, or apoptosis, is a common outcome of treatment with quinoline-based compounds. nih.govnih.gov This can be triggered through multiple mechanisms, including the DNA damage caused by topoisomerase inhibition, the inhibition of pro-survival signaling pathways, and the direct modulation of apoptosis-regulating proteins like Bcl-2. mdpi.comnih.gov The activation of caspases, which are the executioner enzymes of apoptosis, is a frequent observation following treatment with these compounds. nih.gov

Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. Some quinoline derivatives have been found to induce autophagy, which in some contexts can lead to the disruption of this process and subsequently trigger apoptosis. nih.gov

Cell Cycle: Quinoline derivatives often cause cell cycle arrest at various phases, including G1, S, or G2/M. researchgate.netosti.gov This arrest prevents the cell from progressing through its division cycle and can be a prelude to apoptosis. The upregulation of cell cycle inhibitors like p21 is one mechanism by which these compounds can halt cell cycle progression. nih.gov

The following table summarizes the cellular processes affected by various quinoline derivatives.

Cellular ProcessObserved Effect of Quinoline Derivatives
Apoptosis Induction through caspase activation and modulation of Bcl-2 family proteins
Autophagy Induction and subsequent disruption leading to apoptosis
Cell Cycle Arrest at G1, S, or G2/M phases

Structure Activity Relationship Sar Analysis and Pharmacophore Development for 3 Isopropyl 2,6 Dimethylquinolin 4 Amine Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The specific arrangement of an isopropyl group at the C-3 position, methyl groups at C-2 and C-6, an amine at C-4, and further substitutions on the benzo ring collectively determines the molecule's pharmacological profile.

The C-3 position of the quinoline (B57606) ring is a critical site for modification. The introduction of a bulky, lipophilic isopropyl group at this position can significantly influence the compound's interaction with its biological target. In related heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, a C-3 isopropyl group has been identified as a key feature for potent and selective inhibition of cyclin-dependent kinases (CDKs). nih.gov Studies on other scaffolds, like 1,5-dihydrobenzo[e] frontiersin.orgnih.govoxazepin-2(3H)-ones, have also shown that an N-isopropyl substituent can provide an optimal balance of potency and metabolic stability, often resulting in the most active analogues within a series. nih.gov This suggests that the isopropyl group in 3-isopropyl-2,6-dimethylquinolin-4-amine likely occupies a specific hydrophobic pocket within its target protein, contributing favorably to binding affinity. The size and branching of this group are critical, as increasing the size from a smaller group (like methyl) to a branched isopropyl group has been shown to rescue or enhance biological activity. nih.gov

Substituents at the C-2 and C-6 positions of the quinoline core play a vital role in modulating biological activity.

C-2 Position: The C-2 position is adjacent to the heterocyclic nitrogen atom, and substitution here can affect the electronic properties and steric profile of the molecule. In SAR studies of quinoline analogues as CpG-ODN inhibitors, the introduction of an aryl substituent at the C-2 position was found to enhance inhibitory activity significantly compared to the parent compound. frontiersin.org While a methyl group is smaller than an aryl group, its presence can still influence the molecule's orientation within a binding site.

C-6 Position: The C-6 position on the benzo ring is a common point for modification to fine-tune activity. Research on quinoline derivatives targeting the c-Met kinase has shown that modifications at the C-6 position are a viable strategy for improving inhibitory effects. nih.gov In a study of chromone-linked quinoline derivatives, the presence of a methyl group at the C-6 position resulted in significantly higher activity than a methoxy (B1213986) group, highlighting the sensitivity of this position to the electronic and steric nature of the substituent. nih.gov

The combination of methyl groups at both C-2 and C-6 in the target compound likely serves to optimize its shape and electronic distribution for a specific biological target.

The amino group at the C-4 position is a hallmark of this class of compounds and is fundamental to their biological activity. The 4-aminoquinoline (B48711) scaffold is prevalent in antimalarial drugs and a wide array of other biologically active agents. frontiersin.orgnih.gov This exocyclic amine is often crucial for forming key hydrogen bonds with target proteins or for its role in the pH trapping mechanism, where the basic amine allows the molecule to accumulate in acidic cellular compartments like the parasite's digestive vacuole. researchgate.net Quantitative structure-activity relationship (QSAR) analyses of 2-(aryl or heteroaryl)quinolin-4-amines have provided guidelines for designing new active compounds, underscoring the importance of the substitution pattern on the C-4 amino group itself. nih.gov The presence of an unsubstituted primary amine, as in the parent compound, provides a critical hydrogen bond donor and acceptor site essential for molecular recognition.

Beyond the C-6 methyl group, other substitutions on the carbocyclic benzo portion of the quinoline nucleus can dramatically alter potency and selectivity. The electronic properties of substituents at the C-7 position, in particular, have been extensively studied.

Table 1: Impact of Substituent Variations on Quinoline Analogues
PositionSubstituent TypeObserved Effect on Biological ActivityReference Scaffold/Study
C-3Bulky/Branched Alkyl (e.g., Isopropyl)Often increases potency; fits into hydrophobic pockets. nih.govnih.govPyrazolo[4,3-d]pyrimidines, Benzoxazepinones
C-2Aryl or AlkylInfluences electronics and steric fit; aryl groups can enhance activity. frontiersin.orgCpG-ODN Inhibitors
C-6MethylCan significantly enhance activity compared to other groups (e.g., methoxy). nih.govChromone-linked quinolines
C-4Amino GroupCrucial for activity; involved in H-bonding and pH trapping. researchgate.netnih.govGeneral 4-Aminoquinolines
C-7Electron-Withdrawing (e.g., Cl, F)Enhances antiplasmodial and cytotoxic activity. nih.govresearchgate.netAntimalarials, Anticancer agents

Conformational Preferences and Their Correlation with Biological Activity

Steric crowding caused by bulky substituents can lead to distortions from ideal geometries, such as pyramidalization of atoms or bending of the ring system. wikipedia.org For instance, studies on sterically hindered molecules have shown that vicinal dimethyl groups can impart high conformational flexibility. acs.org The conformational preferences of the quinoline core and its substituents dictate how well the molecule can adapt its shape to fit into a protein's binding site, thereby directly impacting its biological activity.

Design Principles from SAR Studies for Optimized Quinolin-4-amine Scaffolds

The collective SAR data provides several key principles for the rational design of optimized quinolin-4-amine analogues with enhanced potency and selectivity.

Optimize C-3 Substitution: The C-3 position is tolerant of bulky, hydrophobic groups. Exploring different branched and cyclic alkyl groups could lead to improved binding affinity by better occupying a hydrophobic pocket in the target protein. nih.gov

Fine-Tune Benzo Ring Electronics: The electronic properties of the benzo ring, particularly at the C-6 and C-7 positions, are critical. A systematic exploration of small electron-donating and electron-withdrawing groups can be used to modulate the pKa and electronic distribution to maximize target engagement and improve pharmacokinetic properties. nih.govnih.govresearchgate.net

Maintain the C-4 Amino Pharmacophore: The C-4 amino group is essential and should generally be conserved. However, strategic N-alkylation or substitution could be explored to probe for additional binding interactions or to modify properties like solubility and cell permeability, provided the key hydrogen bonding capabilities are not lost. nih.gov

By systematically applying these principles, it is possible to develop novel quinolin-4-amine derivatives based on the this compound scaffold with superior biological activity and a more desirable therapeutic profile.

Development and Validation of Pharmacophore Models

The development of pharmacophore models for analogues of this compound is a computational strategy used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This process, coupled with rigorous validation, provides a powerful tool for understanding Structure-Activity Relationships (SAR) and guiding the design of new, more potent compounds.

Pharmacophore Model Development

The development process begins with a set of structurally related molecules with known biological activities, which are used as a training set to generate hypothetical models. nih.govtandfonline.com For instance, in studies involving quinoline derivatives, a training set of the most active compounds is selected to identify common structural features crucial for their interaction with a biological target. tandfonline.com

The key steps in model generation are:

Training Set Selection : A curated set of active ligands is chosen. For example, a study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors used nine highly active compounds to generate the pharmacophore model. tandfonline.com In another case, well-known antioxidants like Quercetin, curcumin, resveratrol, and Trolox were used to develop a pharmacophore for antioxidant activity. nih.gov

Feature Identification : The software identifies common chemical features among the training set molecules. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (RA). nih.govnih.gov

Hypothesis Generation : Using algorithms within software like PHASE or Catalyst/HipHop, multiple pharmacophore hypotheses are generated. nih.govtandfonline.com One study focusing on quinoline-3-carbonitrile derivatives generated a total of 626 common pharmacophore models. tandfonline.com

Scoring and Selection : The generated models are scored based on how well they map onto the active compounds. The highest-scoring hypothesis, which represents the best combination of features common to the most active compounds, is selected. tandfonline.com For example, a study on quinoline derivatives with antioxidant properties yielded a best-fit model containing one aromatic ring and three hydrogen bond acceptor features. nih.gov A five-point model (ADRRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, and three aromatic rings was developed for a series of quinoline-3-carbonitrile-type Tpl2 kinase inhibitors. tandfonline.com

Table 1: Examples of Pharmacophore Model Features for Quinoline Analogues This table is interactive. You can sort and filter the data.

Compound Series Key Pharmacophore Features Software/Method Reference
Quinoline Derivatives (Antioxidant) 1 Aromatic Ring (RA), 3 Hydrogen Bond Acceptors (HBA) Catalyst/HipHop nih.gov
Quinoline-3-carbonitrile Derivatives (Tpl2 Kinase Inhibitors) 1 Acceptor, 1 Donor, 3 Rings (ADRRR) PHASE 3.0 tandfonline.com
6-Arylquinazolin-4-amines (Clk4/Dyrk1A Inhibitors) 5-point model Ligand-based modeling nih.gov

Pharmacophore Model Validation

Validation is a critical step to determine the reliability and predictive power of a generated pharmacophore model. nih.gov The primary goal is to ensure that the model can effectively distinguish between active and inactive compounds. nih.gov Validation is typically performed using a test set of compounds that were not included in the initial model generation. mdpi.com

Key validation metrics and methods include:

3D-QSAR Model Correlation : The pharmacophore model is often used to align molecules for 3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis. The statistical quality of the resulting QSAR model serves as a validation of the pharmacophore hypothesis. tandfonline.comnih.gov

Statistical Parameters :

Correlation Coefficient (R²) : This value indicates the fit of the model to the training set data. A 3D-QSAR model for 6-arylquinazolin-4-amines showed a high R² value of 0.88 for Clk4 and 0.85 for Dyrk1A. nih.gov Similarly, a model for quinoline-3-carbonitrile derivatives reported an excellent R² of 0.96. tandfonline.com

Cross-Validated Correlation Coefficient (q² or Q²) : This metric assesses the predictive power of the model. A q² of 0.79 was achieved for the quinoline-3-carbonitrile model tandfonline.com, while a study on 6-arylquinazolin-4-amines reported a Q² of 0.79 for Clk4 and 0.82 for Dyrk1A. nih.gov A Comparative Molecular Field Analysis (CoMFA) on another set of quinoline derivatives yielded a Q² of 0.625. mdpi.com

Enrichment Factor (EF) and Goodness of Hit (GH) Score : These metrics evaluate the model's ability to prioritize active compounds from a larger database over inactive ones (decoys). nih.govnih.gov A higher EF value indicates that the model is superior to random screening. nih.gov

Receiver Operating Characteristic (ROC) Curve : A ROC curve plots the true positive rate against the false positive rate, with the Area Under the Curve (AUC) quantifying the model's ability to discriminate between actives and decoys. An AUC value close to 1.0 signifies a highly accurate model. nih.govnih.gov

Table 2: Statistical Validation of 3D-QSAR Models Based on Quinoline/Quinazoline (B50416) Analogues This table is interactive. You can sort and filter the data.

Compound Series / Target R² (Training Set) q²/Q² (Test Set) Reference
Quinoline-3-carbonitrile Derivatives / Tpl2 Kinase 0.96 0.79 tandfonline.com
6-Arylquinazolin-4-amines / Clk4 0.88 0.79 nih.gov
6-Arylquinazolin-4-amines / Dyrk1A 0.85 0.82 nih.gov

The successful development and validation of these models provide valuable insights into the SAR of quinoline-based compounds, facilitating the rational design and virtual screening of new analogues with potentially enhanced activity. nih.gov

Advanced Computational and Theoretical Studies on 3 Isopropyl 2,6 Dimethylquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For derivatives of quinoline (B57606), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic properties. sciety.org Such calculations can determine bond lengths, bond angles, and dihedral angles of the optimized structure.

The application of DFT allows for the calculation of key parameters that describe the molecule's stability and reactivity. These include the total energy, dipole moment, and the distribution of atomic charges. For similar heterocyclic systems, DFT has been successfully used to analyze the molecular stability arising from intramolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. sciety.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nih.gov

For aromatic amines and quinoline derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the amino group and the aromatic rings, indicating these are the primary sites for electron donation. Conversely, the LUMO is usually distributed over the electron-deficient regions. The FMO analysis provides insights into the molecule's ability to participate in charge transfer interactions, which is a key aspect of its potential biological activity. sciety.org

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Binding Affinity Predictions and Pose Generation

In the context of 3-Isopropyl-2,6-dimethylquinolin-4-amine, molecular docking studies would involve placing the molecule into the binding site of a specific protein target. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction. For similar heterocyclic compounds, docking studies have been used to predict binding affinities to various protein targets. sciety.org

The generated binding poses reveal the specific orientation of the ligand within the binding pocket, highlighting the key intermolecular interactions responsible for binding.

Analysis of Interaction Hotspots within Binding Pockets

A detailed analysis of the docked poses allows for the identification of "interaction hotspots" – specific amino acid residues within the protein's binding pocket that form crucial interactions with the ligand. researchgate.net These interactions can be of various types, including:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

Pi-stacking interactions: Involve the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Electrostatic interactions: Arise from the attraction or repulsion of charged groups.

Identifying these hotspots is vital for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, the amine group and the quinoline nitrogen of this compound could potentially form key hydrogen bonds with the target protein.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, and the stability of their complex.

For a ligand like this compound bound to a protein target, an MD simulation would start with the best-docked pose. The simulation would then show how the ligand and the surrounding amino acid residues adjust their positions over a period of nanoseconds or even microseconds. This allows for the assessment of the stability of the binding pose and the key interactions identified in docking. Fluctuations in the ligand's position and changes in intermolecular distances can be monitored to confirm a stable binding mode. Such simulations are critical for validating docking results and providing a more realistic model of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. asianpubs.orgresearchgate.net For this compound, QSAR studies can be instrumental in predicting its biological activities and understanding the structural features crucial for its function.

A typical QSAR study for this compound would involve the generation of a dataset of structurally similar quinoline derivatives with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized into several classes:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies.

Hydrophobic descriptors: These measure the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSAR model. nih.gov This model can then be used to predict the activity of new, untested compounds, including novel derivatives of this compound.

Illustrative QSAR Data for Quinoline Derivatives

To illustrate the process, the following interactive table showcases a hypothetical set of quinoline analogs and their calculated descriptors, along with their observed biological activity (e.g., IC₅₀). In a real-world scenario, a much larger dataset would be utilized to develop a statistically robust QSAR model.

CompoundMolecular WeightLogPPolar Surface Area (Ų)Number of H-bond DonorsPredicted Activity (pIC₅₀)
Analog 1228.323.838.325.2
Analog 2242.354.138.325.5
Analog 3214.293.542.124.9
Analog 4256.384.438.325.8
Analog 5228.323.946.235.1

Note: The data in this table is for illustrative purposes and does not represent experimentally validated results for this compound and its analogs.

The insights gained from such a QSAR model would guide the rational design of new derivatives of this compound with potentially improved biological activity. For instance, if the model indicates that a higher LogP value is correlated with increased activity, modifications to enhance the lipophilicity of the molecule could be prioritized.

Future Directions and Therapeutic Potential of 3 Isopropyl 2,6 Dimethylquinolin 4 Amine Scaffolds

Strategies for Lead Optimization and Compound Development

The development of potent and selective drug candidates from a lead compound like 3-Isopropyl-2,6-dimethylquinolin-4-amine hinges on systematic lead optimization. This process involves iterative chemical modifications to enhance desired pharmacological properties while minimizing off-target effects.

Key strategies for the lead optimization of quinolin-4-amine derivatives include:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of how different substituents on the quinoline (B57606) core influence biological activity is crucial. For instance, in a series of 4-(dimethylamino)quinazoline antagonists, modifications to both a linker and a terminal phenyl ring led to a compound with significantly improved antagonist activity. nih.gov By systematically altering the isopropyl and methyl groups at the 3-, 2-, and 6-positions of the quinoline ring, as well as the amine at the 4-position, researchers can identify key structural features for optimal target engagement.

In Silico Modeling: Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, can accelerate the lead optimization process. researchgate.netmdpi.com These techniques allow for the virtual screening of hypothetical derivatives and predict their binding affinity to specific biological targets, such as protein kinases. researchgate.netmdpi.com For example, in-silico studies on quinoline derivatives as CYP450 inhibitors have helped guide medicinal chemists in designing more potent compounds. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve pharmacokinetic profiles. For instance, substituting a purine (B94841) ring with a pyrazolo[4,3-d]pyrimidine scaffold has been shown to produce more potent CDK inhibitors in cellular assays. nih.gov This strategy could be applied to the this compound core to enhance its drug-like properties.

Exploration of Novel Therapeutic Indications for Quinolin-4-amines

The versatile quinoline scaffold has been implicated in a broad spectrum of pharmacological activities. rsc.orgnih.gov This suggests that this compound and its analogs could be explored for a variety of new therapeutic applications.

Table 1: Potential Therapeutic Indications for Quinolin-4-amine Scaffolds

Therapeutic AreaTarget/MechanismRelevant Findings for Quinoline Derivatives
Oncology Inhibition of protein kinases (e.g., c-Met, VEGFR, EGFR), topoisomerase, and induction of apoptosis. nih.govresearchgate.netSeveral quinoline-based compounds like Lenvatinib and Bosutinib are approved anticancer drugs. researchgate.netnih.gov
Infectious Diseases Antimalarial, antibacterial, antifungal, antiviral. rsc.orgmdpi.comChloroquine and hydroxychloroquine (B89500) are well-known antimalarial drugs. mdpi.comwikipedia.org Novel quinoline-oxadiazole hybrids show potent antimicrobial activity. rsc.org
Inflammatory Diseases Modulation of inflammatory pathways.Quinoline derivatives have demonstrated anti-inflammatory properties. rsc.org
Neurodegenerative Diseases Potential modulation of targets involved in diseases like Alzheimer's.4-Aminoquinolines have been investigated for their potential against Alzheimer's disease. nih.gov

Anticancer Activity: Quinoline derivatives are well-established as anticancer agents, often targeting protein kinases involved in cell proliferation and survival. nih.govresearchgate.net The this compound scaffold could be optimized to develop selective inhibitors of kinases implicated in specific cancers. For example, some quinoline derivatives have shown inhibitory activity against mTORC1 and mTORC2. nih.gov

Antimalarial and Antimicrobial Potential: The 4-aminoquinoline (B48711) core is the basis for several antimalarial drugs. mdpi.com Given the rise of drug resistance, there is a continuous need for new antimalarial agents. Hybrid compounds, combining a quinoline moiety with other pharmacophores like ferrocene, have shown promise against multi-drug resistant strains of P. falciparum. mdpi.comwikipedia.org Furthermore, novel quinoline derivatives have exhibited significant antibacterial and antifungal activity. rsc.org

Other Therapeutic Areas: The biological activity of quinolines extends to anti-inflammatory, antiviral, and even potential anti-Alzheimer's applications. rsc.orgnih.gov Further investigation into the this compound scaffold could uncover novel activities in these and other therapeutic areas.

Innovative Synthetic Routes and Process Scale-up Considerations

The efficient and scalable synthesis of this compound and its derivatives is crucial for their development as therapeutic agents. Several classical and modern synthetic methods for quinolines can be adapted and optimized.

Table 2: Key Synthetic Reactions for Quinoline Scaffolds

Reaction NameDescriptionKey Features
Skraup Synthesis Condensation of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgyoutube.comA classical and widely used method. iipseries.org
Combes Synthesis Condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization. iipseries.orgYields 2,4-disubstituted quinolines. iipseries.org
Doebner-von Miller Reaction Reaction of an α,β-unsaturated carbonyl compound with an aniline. iipseries.orgA versatile method for substituted quinolines. iipseries.org
Friedländer Synthesis Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.A straightforward method for quinoline synthesis.
Modern Catalytic Methods Palladium, copper, or nickel-catalyzed annulation and cyclization reactions. organic-chemistry.orgOften offer milder reaction conditions and broader functional group tolerance. organic-chemistry.org

Innovations in synthetic chemistry, such as continuous flow synthesis, offer significant advantages for process scale-up. researchgate.net Flow chemistry can lead to higher productivity, improved safety, and easier purification compared to traditional batch processes. researchgate.net For the commercial-scale production of quinolines, optimizing reaction conditions, such as reducing the amount of acid required in the Skraup reaction by applying pressure, can improve yields and sustainability. google.com

Integration of Multi-omics Data with Mechanistic Insights

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of the cellular response to a drug candidate and can offer deep mechanistic insights. pharmalex.comnih.gov This approach is invaluable for understanding the mode of action of this compound derivatives and for identifying biomarkers of response.

By combining multi-omics data with computational modeling and experimental validation, researchers can:

Identify Novel Drug Targets: Analyzing how these compounds affect various cellular pathways can reveal previously unknown targets. mdpi.com

Elucidate Mechanisms of Action: Understanding the downstream effects of target engagement can provide a comprehensive picture of how the drug works. nih.gov

Predict Drug Efficacy and Toxicity: Integrated omics data can help predict how a patient will respond to a drug and identify potential safety concerns early in development. pharmalex.com

Personalize Therapy: Identifying biomarkers can help stratify patient populations and tailor treatments to individuals who are most likely to benefit. researchgate.net

Artificial intelligence and machine learning are becoming increasingly important for integrating and interpreting these large and complex datasets, accelerating the discovery of novel therapeutics. researchgate.netyoutube.com

Synergistic Approaches with Other Therapeutic Modalities

Combining this compound derivatives with other therapeutic agents can lead to enhanced efficacy and overcome drug resistance. This synergistic approach is particularly relevant in cancer therapy.

Combination with Chemotherapy: Quinoline-based compounds can be used in combination with traditional chemotherapeutic agents to improve treatment outcomes.

Combination with Targeted Therapies: Combining a this compound derivative with another targeted agent that hits a different signaling pathway can prevent the development of resistance.

Hybrid Molecules: A more advanced approach involves creating hybrid molecules that incorporate two distinct pharmacophores into a single chemical entity. mdpi.com This can lead to improved pharmacokinetics and a lower chance of drug-drug interactions compared to administering two separate drugs. mdpi.com

The exploration of synergistic combinations will be a key area of research to maximize the therapeutic potential of the this compound scaffold.

Q & A

Q. What reactor designs improve scalability for this compound synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer compared to batch systems. Optimize residence time (30–60 min) and flow rate (0.5–2 mL/min).
  • Microreactors : Enable rapid screening of reaction conditions (e.g., catalyst loading) with minimal reagent use. Validate with DOE-based parameter optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.